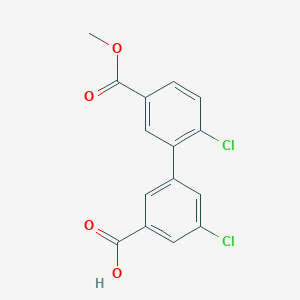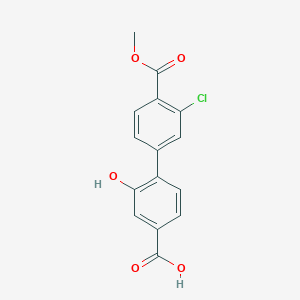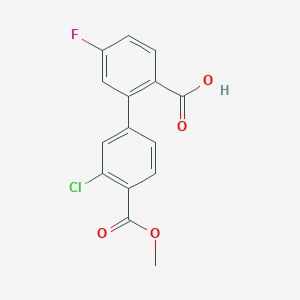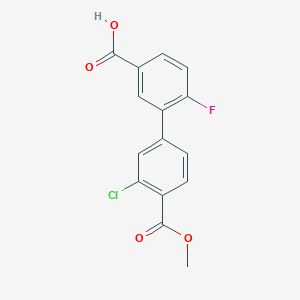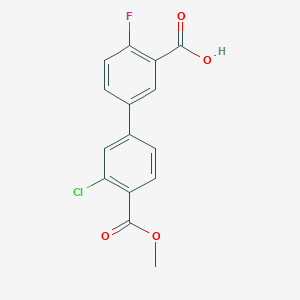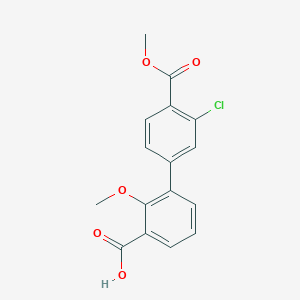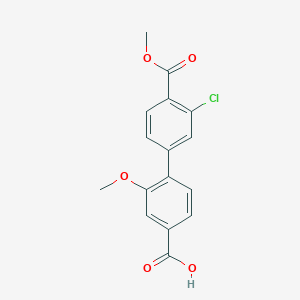
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% (also known as 4-chloro-m-cresol, 4-CMCPB) is a synthetic organic compound that has a wide range of uses in the scientific and medical fields. It is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-CMCPB has also been studied for its potential in the treatment of certain diseases, such as cancer and Alzheimer's.
科学的研究の応用
4-CMCPB has been studied for its potential in the treatment of various diseases, such as cancer and Alzheimer's. It has been found to have anti-tumor, anti-inflammatory and anti-oxidant properties. In addition, 4-CMCPB has also been studied for its potential in the treatment of other conditions, such as diabetes and cardiovascular diseases. Furthermore, 4-CMCPB has been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 4-CMCPB is not fully understood. However, it is believed that 4-CMCPB acts by blocking the activity of certain enzymes and proteins, which can lead to the inhibition of various biochemical and physiological processes. For example, 4-CMCPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects
4-CMCPB has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-tumor, anti-inflammatory and anti-oxidant properties. In addition, 4-CMCPB has been found to inhibit the activity of certain enzymes and proteins, such as COX-2, which can lead to the inhibition of various biochemical and physiological processes. Furthermore, 4-CMCPB has been found to have potential in the treatment of various diseases, such as cancer and Alzheimer's.
実験室実験の利点と制限
The use of 4-CMCPB in laboratory experiments has several advantages and limitations. 4-CMCPB is a relatively inexpensive and readily available compound, which makes it ideal for laboratory use. In addition, 4-CMCPB is relatively stable, and can be stored for extended periods of time without significant degradation. However, 4-CMCPB is also a highly reactive compound, and must be handled with care to avoid unwanted side reactions.
将来の方向性
There are many potential future directions for the use of 4-CMCPB in scientific research and development. For example, further research into the mechanism of action of 4-CMCPB could lead to the development of more effective treatments for various diseases, such as cancer and Alzheimer's. In addition, further research into the synthesis of 4-CMCPB could lead to the development of new and more efficient methods for its production. Finally, further research into the biochemical and physiological effects of 4-CMCPB could lead to the development of new and more effective treatments for various diseases.
合成法
The synthesis of 4-CMCPB is usually performed by a reaction between 3-chloro-4-methoxybenzoic acid and 4-methoxycarbonylphenol in the presence of an acid catalyst. This reaction is typically carried out in an aqueous medium at temperatures ranging from 80-120°C for several hours. The reaction yields the desired product in high purity and yields, and the product can then be purified by column chromatography or other methods.
特性
IUPAC Name |
4-(3-chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-8-10(15(18)19)4-5-11(14)9-3-6-12(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRZQQRKIXUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692011 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
CAS RN |
1261978-34-0 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

